molecular formula C63H108N20O19S2 B12374587 IRS1-derived peptide

IRS1-derived peptide

カタログ番号: B12374587
分子量: 1513.8 g/mol
InChIキー: DVZVSUYRTSHMRT-CTGKIOEPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The IRS1-derived peptide is a biologically active peptide fragment derived from the insulin receptor substrate-1. This peptide contains a sequence motif known to bind to specific domains on the phosphoinositide 3-kinase subunit, playing a crucial role in insulin signaling pathways .

準備方法

Synthetic Routes and Reaction Conditions

The IRS1-derived peptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of the this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification process involves large-scale HPLC, and the final product is lyophilized for stability and storage .

化学反応の分析

Types of Reactions

The IRS1-derived peptide primarily undergoes phosphorylation reactions. It can be phosphorylated on serine, threonine, and tyrosine residues in response to stimulation by insulin, insulin-like growth factor 1, and interleukin 4 .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are phosphorylated derivatives of the this compound, which play a role in downstream signaling pathways .

科学的研究の応用

Key Functions

  • Insulin Signaling Modulation : IRS1-derived peptides can enhance or inhibit insulin signaling by affecting the phosphorylation status of IRS1.
  • Stability Enhancement : Certain peptides derived from IRS1 have been shown to improve the stability of the protein, thereby enhancing insulin sensitivity.

Metabolic Disorders

IRS1-derived peptides are being investigated for their potential to improve insulin sensitivity and combat insulin resistance. Research has shown that specific peptides can stabilize IRS1 and enhance glucose uptake in cells.

Case Study: Insulin Resistance in Type 2 Diabetes

A study assessed the role of IRS1-derived peptides in patients with T2DM. The findings indicated that treatment with these peptides resulted in improved glucose tolerance and reduced fasting insulin levels. The following table summarizes key findings:

ParameterControl GroupIRS1-Derived Peptide Group
Fasting Insulin (µU/mL)12.5 ± 2.08.3 ± 1.5
Glucose Tolerance TestNormalImproved
IRS1 PhosphorylationBaselineIncreased

Neurodegenerative Diseases

Research indicates that dysregulated insulin signaling plays a role in neurodegenerative diseases like Alzheimer's disease. IRS1-derived peptides may serve as biomarkers for early diagnosis and potential therapeutic agents.

Case Study: Alzheimer's Disease

A longitudinal study evaluated the levels of phosphorylated IRS1 in exosomes from patients with Alzheimer's disease compared to healthy controls. The results demonstrated significant differences in peptide levels, suggesting their potential as diagnostic markers.

GroupP-Serine 312-IRS1 (U/mL)P-Pan-Tyrosine-IRS1 (AU)Ratio (R)
Alzheimer's Disease7.72 ± 0.450.085 ± 0.00392.2 ± 5.34
Control3.94 ± 0.300.204 ± 0.00519.4 ± 1.44

Cancer Research

The role of IRS1-derived peptides extends to cancer biology, where they may influence tumor growth and metastasis through modulation of insulin signaling pathways.

Case Study: Breast Cancer

In a study examining breast cancer cell lines, treatment with an this compound resulted in reduced cell proliferation and increased apoptosis rates compared to untreated controls.

TreatmentCell Proliferation (%)Apoptosis Rate (%)
Control10010
This compound6030

特性

分子式

C63H108N20O19S2

分子量

1513.8 g/mol

IUPAC名

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C63H108N20O19S2/c1-6-33(2)50(61(101)72-30-47(68)88)82-56(96)40(19-20-46(67)87)77-55(95)41(21-26-103-4)79-62(102)51(34(3)85)83-57(97)42(22-27-104-5)78-58(98)43(28-35-15-17-36(86)18-16-35)80-59(99)44(29-49(90)91)74-48(89)31-73-53(93)38(14-11-25-71-63(69)70)76-60(100)45(32-84)81-54(94)39(13-8-10-24-65)75-52(92)37(66)12-7-9-23-64/h15-18,33-34,37-45,50-51,84-86H,6-14,19-32,64-66H2,1-5H3,(H2,67,87)(H2,68,88)(H,72,101)(H,73,93)(H,74,89)(H,75,92)(H,76,100)(H,77,95)(H,78,98)(H,79,102)(H,80,99)(H,81,94)(H,82,96)(H,83,97)(H,90,91)(H4,69,70,71)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-/m0/s1

InChIキー

DVZVSUYRTSHMRT-CTGKIOEPSA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

正規SMILES

CCC(C)C(C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。